molecular formula C14H15N B1311873 3-(1-Naphthyl)pyrrolidine CAS No. 178483-14-2

3-(1-Naphthyl)pyrrolidine

Cat. No. B1311873
M. Wt: 197.27 g/mol
InChI Key: KTMCVZGLGDBGJZ-UHFFFAOYSA-N
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Description

3-(1-Naphthyl)pyrrolidine is a compound with the molecular formula C14H15N . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

Pyrrolidine derivatives, including 3-(1-Naphthyl)pyrrolidine, can be synthesized using different strategies . One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of 3-(1-Naphthyl)pyrrolidine consists of a pyrrolidine ring attached to a naphthyl group . The pyrrolidine ring is a five-membered ring with one nitrogen atom .


Chemical Reactions Analysis

Pyrrolidine and its derivatives, including 3-(1-Naphthyl)pyrrolidine, are known for their versatility in chemical reactions . The pyrrolidine ring can be functionalized or modified to create a variety of biologically active compounds .


Physical And Chemical Properties Analysis

Pyrrolidine, the core structure of 3-(1-Naphthyl)pyrrolidine, is a colorless liquid with a characteristic odor of ammonia . It has a density of 0.866 g/mL at room temperature, a melting point of -63°C, and a boiling point of about 87°C .

Scientific Research Applications

Synthesis and Characterization

3-(1-Naphthyl)pyrrolidine derivatives have been explored in various synthetic and characterization studies. For instance, an expedient approach for synthesizing naphthyl dispiro pyrrolidine/pyrrolizidine through 1,3-dipolar cycloaddition reactions has been reported. This method allows the generation of naphthyl dispiro heterocycles in good yields, showcasing the compound's utility in organic synthesis (Saravanan, Pushparaj, & Raghunathan, 2013). Additionally, complete NMR assignment of derivatives of this compound has been performed to aid in understanding its catalyzing mechanism and providing reference for similar chemicals (Cui Yan-fang, 2008).

Chemical Properties and Reactions

Research has also delved into the chemical properties and reactions involving 3-(1-Naphthyl)pyrrolidine derivatives. Acid-catalyzed ring opening in specific derivatives has been studied, leading to the formation of novel substituted compounds such as dibenzoxanthenes and calixarenes, indicating the compound's reactivity and potential for creating diverse chemical structures (Gazizov et al., 2015).

Molecular Structure Studies

The molecular structure of 3-(1-Naphthyl)pyrrolidine derivatives has been a subject of investigation, providing insights into their conformation and intramolecular interactions. Studies using single crystal X-ray diffraction have elucidated the stereochemistry and molecular conformations, contributing to a deeper understanding of the compound's structural characteristics (Vijayakumar et al., 2014).

Electrochromic and Fluorescent Applications

Derivatives of 3-(1-Naphthyl)pyrrolidine have found applications in the development of electrochromic and fluorescent materials. A novel polymer synthesized from a derivative exhibited stable electrochromic behavior and fluorescence, demonstrating the compound's potential in creating materials with specific optical properties (Cihaner & Algi, 2008).

Safety And Hazards

When handling 3-(1-Naphthyl)pyrrolidine, it is recommended to wear suitable protective clothing and avoid contact with skin and eyes . It should be used only outdoors or in a well-ventilated area to avoid inhalation of dust/fume/gas/mist/vapors/spray .

Future Directions

Pyrrolidine and its derivatives, including 3-(1-Naphthyl)pyrrolidine, have shown promise in drug discovery due to their versatile scaffold and biological activities . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

properties

IUPAC Name

3-naphthalen-1-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12/h1-7,12,15H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMCVZGLGDBGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Naphthyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Collina, O Azzolina, D Vercesi, G Brusotti, D Rossi… - Il Farmaco, 2003 - Elsevier
In the present paper, we report on the synthesis and antinociceptive activity of a new series of N-methyl-arylpyrrolidinols that we designed for a rational structure–activity relationship (…
Number of citations: 5 www.sciencedirect.com

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